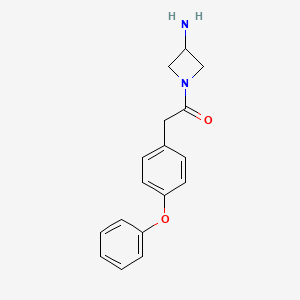
1-(3-AMINOAZETIDIN-1-YL)-2-(4-PHENOXYPHENYL)ETHANONE
描述
1-(3-AMINOAZETIDIN-1-YL)-2-(4-PHENOXYPHENYL)ETHANONE is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanone, 1-(3-amino-1-azetidinyl)-2-(4-phenoxyphenyl)- is 282.136827821 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone, also known as a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities that make it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 218.26 g/mol. The structure features an azetidine ring substituted with an amino group and a phenoxyphenyl group, which is crucial for its biological activity.
Research has indicated that compounds with similar structures can influence various biological pathways, particularly those involved in enzyme inhibition and receptor modulation. For instance, derivatives have shown activity against acetyl-CoA carboxylase (ACC), an enzyme implicated in lipid metabolism, making them potential agents for treating metabolic disorders .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of azetidine derivatives. For example, compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the phenoxy group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Anti-inflammatory Properties
The anti-inflammatory effects of azetidine derivatives have been documented in various models. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to metabolic diseases. For example, it has been identified as a dual modulator of ACC and peroxisome proliferator-activated receptors (PPARs), which are critical targets for managing obesity and dyslipidemia .
Case Studies
属性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-14-11-19(12-14)17(20)10-13-6-8-16(9-7-13)21-15-4-2-1-3-5-15/h1-9,14H,10-12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIOIWHCCPMWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)OC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738651 | |
| Record name | 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920320-59-8 | |
| Record name | 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















